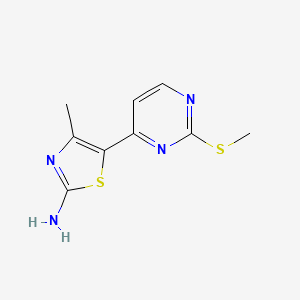

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Descripción general

Descripción

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine typically involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the pyrimidine ring: The thiazole intermediate is then reacted with a pyrimidine derivative, such as 2-chloro-4-methylthiopyrimidine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Table 1: Synthetic Conditions and Yields

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Thiazole cyclization | EtOH, thiourea, reflux (18 h) | 90–100% | |

| Methylthio group introduction | CH₃SH, K₂CO₃, DMF (80°C, 6 h) | 85% |

Nucleophilic Substitution at the Pyrimidine Ring

The methylthio (-SMe) group at the pyrimidine C2 position undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides:

-

Replacement with morpholine or pyrrolidine under Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) to form derivatives like 4-{4-methyl-5-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]thiazol-2-yl}morpholine .

-

Methylsulfonyl replacement : Oxidation of -SMe to -SO₂Me with mCPBA enables further substitution .

Oxidation of the Methylthio Group

Controlled oxidation modifies the methylthio moiety:

-

Sulfoxide formation : Using H₂O₂/CH₃COOH at 0°C yields -S(O)Me derivatives.

-

Sulfone formation : Prolonged oxidation with KMnO₄/H₂SO₄ converts -SMe to -SO₂Me, enhancing electrophilicity for downstream reactions .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide (-S(O)Me) | Intermediate for kinase inhibitors |

| KMnO₄ (acidic conditions) | Sulfone (-SO₂Me) | Prodrug activation |

Functionalization of the Thiazole-2-Amine Group

The primary amine at C2 of the thiazole participates in:

-

Acylation : Reaction with chloroacetyl chloride to form acetamide derivatives (e.g., 2-chloro-N-(6-thiocyanatothiazol-2-yl)acetamide ) .

-

Urea formation : Condensation with isocyanates to yield urea-linked analogs, a strategy employed in CDK8 inhibitors .

Cross-Coupling Reactions

The pyrimidine-thiazole system supports Suzuki-Miyaura couplings :

-

Palladium-catalyzed coupling with arylboronic acids at the pyrimidine C4 position, enabling diversification for structure-activity relationship (SAR) studies .

Biological Derivatization

Modifications enhance pharmacokinetic properties:

-

Piperazine/pyrrolidine additions : Improve solubility and target binding (e.g., anti-tubercular agents) .

-

Prodrug strategies : Sulfone derivatives act as latent electrophiles in targeted cancer therapies .

Stability and Degradation Pathways

-

Hydrolysis : The methylthio group is susceptible to acidic hydrolysis, forming mercaptopyrimidine intermediates.

-

Photodegradation : UV exposure leads to C-S bond cleavage, necessitating dark storage conditions.

Aplicaciones Científicas De Investigación

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazole

- 2-Amino-4-methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazole

- 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-ol

Uniqueness

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound notable for its potential biological activities. This compound features a unique combination of thiazole and pyrimidine rings, which contribute to its diverse pharmacological properties. Its molecular structure is represented by the formula and a molecular weight of 238.33 g/mol .

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | 4-methyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine |

| CAS Number | 790706-76-2 |

| Molecular Formula | C9H10N4S2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been suggested that this compound may act as an enzyme inhibitor or receptor modulator, potentially affecting pathways related to cell proliferation and apoptosis .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It can interact with receptor sites, influencing their activity and downstream signaling pathways.

Cytotoxicity Studies

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study examining thiazole derivatives as modulators of AMPA receptors, certain compounds showed a drastic reduction in cell viability, indicating their potential as anticancer agents .

Cytotoxicity Data:

| Compound | Cell Line | Viability (%) |

|---|---|---|

| MMH-5 | Cancer Cell Lines | <6.79% |

| MMH-5 | Normal Cell Line (LX-2) | 85.44% |

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary research suggests that it may inhibit the growth of various pathogens, making it a candidate for further development in therapeutic applications against infectious diseases .

Study on Thiazole Derivatives

In a comprehensive study focusing on thiazole derivatives, researchers synthesized several compounds to evaluate their effects on AMPA receptors. Among these, the compound MMH-5 demonstrated substantial effects on receptor kinetics and cytotoxicity profiles, suggesting that modifications to the thiazole structure can enhance biological activity .

Inhibitory Effects on Protein Kinases

Another significant area of research involves the inhibition of protein kinases by thiazole derivatives. Some studies have indicated that compounds similar to this compound can inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Propiedades

IUPAC Name |

4-methyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S2/c1-5-7(15-8(10)12-5)6-3-4-11-9(13-6)14-2/h3-4H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODMZKOBDCMMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.